Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
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Description
Scientific Research Applications
Antimalarial Activity
One study discusses the synthesis of compounds with trifluoromethyl-substituted pyridine and pyrimidine analogs for antimalarial activity. JPC-3210, a related compound, was highlighted for its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and greater in vivo efficacy against murine malaria, suggesting potential applications in malaria treatment and prevention (Chavchich et al., 2016).
Synthetic Chemistry Applications
Another area of application involves the study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This study explores the synthesis process and potential for creating biologically active compounds, suggesting the versatile synthetic utility of such chemical structures (Zinchenko et al., 2018).
Material Science
Research on pyrimidine-containing β-iminoenolate difluoroboron complexes has revealed their ability to act as non-traditional π-gelators and mechanofluorochromic dyes. These complexes, especially those bearing tert-butyl groups, were able to self-assemble into organogels in specific solvents, demonstrating the compound's potential in designing new multi-stimuli-responsive soft materials (Mi et al., 2018).
Antitumor Activity
The structural analysis and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been conducted to investigate their antitumor activity. This research highlights the compound's utility in medicinal chemistry, aiming to improve the transport of bioactive units through the cell wall barrier for better anti-cancer efficacy (Maftei et al., 2016).
Properties
IUPAC Name |
tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O2/c1-12(2,3)22-11(21)20-5-4-7-8(6-20)18-10(14)19-9(7)13(15,16)17/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZSHNMSVVKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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